molecular formula C15H17N5O2S B2708760 2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide CAS No. 1808830-22-9

2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide

Cat. No. B2708760
CAS RN: 1808830-22-9
M. Wt: 331.39
InChI Key: GQFFNMWZLAOTFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a prop-2-enamide group (a carbon chain with a double bond and an amide group), and a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of aromatic rings (like the furan and triazole rings) could contribute to the compound’s stability. The cyano group and the amide group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the cyano group and the amide group could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors like the length of the carbon chain and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Cyclization

This compound is used in the synthesis of polyfunctional enaminonitriles, precursors for pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines. These processes involve condensation with malononitrile and ethyl cyanoacetate in the presence of bases (Strizhenko et al., 2020).

Enantioselective Ene-Reduction

2-Cyano-3-(furan-2-yl) acrylamide is used in enantioselective ene-reduction by marine and terrestrial fungi. This process yields compounds with CN-bearing stereogenic centers and is facilitated by microwave radiation. The absolute configuration of the biotransformation products is determined by electronic circular dichroism (ECD) spectra (Jimenez et al., 2019).

Antimicrobial Evaluation

Compounds derived from 2-cyano-3-(furan-2-yl) acrylamide have been tested for antimicrobial activity. Some of these compounds demonstrate in vitro activity against Gram-positive bacterial strains (Trotsko et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for use in materials science or other areas of chemistry .

properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-[2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-10(2)13-18-19-15(23)20(13)6-5-17-14(21)11(9-16)8-12-4-3-7-22-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,17,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFFNMWZLAOTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1CCNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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